molecular formula C12H24N2O3 B1446723 tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate CAS No. 1630906-32-9

tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate

Cat. No.: B1446723
CAS No.: 1630906-32-9
M. Wt: 244.33 g/mol
InChI Key: VNENCTWMYITKRE-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate (CAS 1630906-32-9) is a high-purity piperidine derivative of significant value in medicinal chemistry and drug discovery . This compound features a versatile molecular structure (C12H24N2O3, MW: 244.335) that incorporates both a piperidine scaffold, a prevalent motif in pharmaceuticals, and a tert-butyloxycarbonyl (Boc) protecting group, making it an essential bifunctional synthetic intermediate . The piperidine ring is a cornerstone in the design of bioactive molecules, contributing to a broad spectrum of therapeutic activities, including agents with neurological, anticancer, and anti-inflammatory properties . Its structural versatility provides a three-dimensional framework that allows researchers to precisely orient substituents for optimal interaction with biological targets . The primary research application of this compound is as a key building block in the synthesis of more complex, target-oriented molecules . The presence of the Boc-protected amine and the hydroxymethyl group on the same carbon atom (C4) of the piperidine ring offers two distinct points for chemical modification, enabling sophisticated synthetic strategies . The Boc group is renowned for its stability under various reaction conditions and can be cleanly removed under mild acidic conditions to reveal the reactive secondary amine, facilitating further functionalization . This makes the compound particularly valuable for constructing potential drug candidates, such as protease inhibitors, enzyme antagonists, and other pharmacologically active compounds explored in academic and industrial R&D . From a safety and handling perspective, this product is labeled with the GHS07 signal word "Warning" . Researchers should note the associated hazard statements, including that it is harmful if swallowed (H302) and may cause skin and serious eye irritation (H315, H319) or respiratory irritation (H335) . Standard laboratory safety practices are essential. Please handle using protective gloves, eye and face protection, and ensure adequate ventilation . This chemical is intended for research purposes only and is not listed on the TSCA inventory . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)13-12(9-15)5-7-14(4)8-6-12/h15H,5-9H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNENCTWMYITKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127052
Record name Carbamic acid, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-32-9
Record name Carbamic acid, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Boc Protection

The common starting point is 4-piperidinemethanol or its derivatives, which undergo Boc protection to afford tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Typical Reaction Conditions:
    • Boc anhydride or di-tert-butyl dicarbonate (Boc2O) as the Boc source.
    • Base such as triethylamine or sodium bicarbonate.
    • Solvent: dichloromethane or tetrahydrofuran.
    • Temperature: 0°C to room temperature.
  • Outcome: High yield of the Boc-protected piperidine with the hydroxymethyl group intact.

This step ensures the nitrogen is protected, allowing further selective functionalization at the hydroxymethyl group or ring carbons.

Methylation of Piperidine Nitrogen

Methylation at the nitrogen is achieved either before or after Boc protection, depending on the synthetic route. Common methylation methods include:

  • Reductive amination: Reaction of the piperidine nitrogen with formaldehyde and a reducing agent.
  • Alkylation: Using methyl iodide or methyl sulfate under basic conditions.

The methylation must be controlled to avoid quaternization or overalkylation.

Hydroxymethyl Group Functionalization and Substitution Reactions

The hydroxymethyl group at the 4-position of the piperidine ring can be involved in further reactions, such as etherification or coupling reactions. Examples include:

  • Nucleophilic substitution: Reacting the hydroxymethyl group with halogenated aromatic compounds under basic conditions to form ether linkages.
  • Mitsunobu reaction: Using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran to convert the hydroxyl group into various ethers.

Representative Experimental Procedures and Yields

The following table summarizes key experimental data from diverse sources illustrating preparation methods and yields.

Step Reaction Type Reagents & Conditions Yield Notes
1 Boc Protection of 4-piperidinemethanol Boc2O, triethylamine, DCM, 0°C to RT ~90% (typical literature) Standard protection step
2 Methylation of Piperidine Nitrogen Methyl iodide or methyl sulfate, KOH, phase-transfer catalyst (e.g., tetrabutylammonium bromide), ethyl acetate, RT 60-75% Phase-transfer catalysis improves selectivity and yield
3 Etherification via Mitsunobu Reaction DIAD, triphenylphosphine, THF, 0-35°C, 8-24 h 60-74% Used to attach aromatic or heteroaromatic substituents to hydroxymethyl group
4 Nucleophilic substitution Potassium tert-butoxide, DMSO, 20°C, 1 h 60% Coupling with halogenated benzoates or pyridines

Detailed Research Findings

Phase-Transfer Catalyzed Methylation

A notable method involves the methylation of the hydroxymethyl carbamate intermediate under phase-transfer catalysis conditions:

  • Compound I (this compound) is treated with methyl sulfate in the presence of potassium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst.
  • The reaction proceeds in ethyl acetate solvent at room temperature.
  • The molar ratio of compound to catalyst ranges from 1:0.025 to 1:0.2.
  • This method yields the methylated product with good selectivity and moderate to high yield (60-75%).

Mitsunobu Reaction for Hydroxymethyl Functionalization

The hydroxymethyl group can be converted to various ether derivatives using Mitsunobu conditions:

  • The reaction uses di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran, sometimes with toluene co-solvent.
  • The reaction temperature is maintained between 0°C and 35°C, with reaction times ranging from 8 to 24 hours.
  • This approach allows the introduction of aromatic substituents via ether linkages, with yields reported up to 74%.

Nucleophilic Substitution with Halogenated Aromatics

Another approach involves the nucleophilic substitution of the hydroxymethyl group with halogenated aromatic compounds:

  • Potassium tert-butoxide is used as a strong base in dimethyl sulfoxide solvent.
  • The reaction is conducted at room temperature for about 1 hour.
  • The resulting ether-linked products are isolated in yields around 60%.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Application/Notes
Boc Protection Boc2O, base (Et3N) 0°C to RT, DCM ~90 Protects nitrogen for further steps
Methylation via PTC Methyl sulfate, KOH, tetrabutylammonium bromide RT, ethyl acetate 60-75 Selective N-methylation under mild conditions
Mitsunobu Reaction DIAD, triphenylphosphine 0-35°C, THF, 8-24 h 60-74 Functionalization of hydroxymethyl to ethers
Nucleophilic Substitution Potassium tert-butoxide, DMSO RT, 1 h 60 Coupling with halogenated aromatics

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate has potential implications in drug development due to its structural similarities to known pharmacophores. Preliminary studies suggest that it may interact with neurotransmitter receptors, indicating possible roles as a ligand or inhibitor in pharmacological contexts. Further research is required to elucidate its mechanisms of action and therapeutic implications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity can be harnessed in various chemical transformations, including:

  • Substitution Reactions : Where the tert-butyl group can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : Enabling the formation of N-oxides or amines, respectively.

Case Studies

While specific case studies focusing solely on this compound are scarce, research into related compounds suggests promising antibacterial properties against Gram-positive bacteria, including drug-resistant strains like MRSA. The structural characteristics that confer these properties warrant further investigation into this compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Hydroxymethyl vs. This group improves solubility in polar solvents (e.g., water or methanol) but may reduce passive diffusion across lipid membranes relative to benzyl derivatives .
  • Heterocyclic Variations : Replacement of piperidine with oxane (as in CID 67114425) introduces an oxygen atom, increasing dipole moments and altering pharmacokinetic properties .

Stability and Reactivity

  • Oxidative Sensitivity : The hydroxymethyl group is prone to oxidation, necessitating stabilization during storage (e.g., inert atmosphere) compared to more stable tert-butyl or benzyl derivatives .
  • Acid Sensitivity : Boc deprotection under acidic conditions is a shared feature across analogs, enabling controlled amine liberation in downstream reactions .

Biological Activity

Tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O3
  • Molecular Weight : 244.33 g/mol
  • Structure : The compound features a tert-butyl group and a hydroxymethyl-substituted piperidine moiety, which enhances its solubility and biological interactions compared to structurally similar compounds.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in neurodegenerative conditions such as Alzheimer's disease (AD) .

Key Mechanisms:

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of AChE, which plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes.
  • β-Secretase Inhibition : It has shown potential in inhibiting β-secretase activity, which is involved in the formation of amyloid plaques characteristic of AD .

In Vitro Studies

In vitro studies have assessed the protective effects of this compound against amyloid-beta (Aβ) induced toxicity in astrocytes. These studies revealed:

  • Cell Viability : The compound improved cell viability in the presence of Aβ 1-42 by approximately 20%, indicating a protective effect against neurotoxicity .
  • Cytokine Production : It reduced tumor necrosis factor-alpha (TNF-α) levels, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative diseases .

In Vivo Studies

In vivo assessments using animal models have provided insights into the bioavailability and efficacy of the compound:

  • Scopolamine Model : In models simulating AD, this compound showed moderate effects on reducing Aβ levels but did not achieve statistical significance compared to established treatments like galantamine .

Comparative Analysis

The following table highlights comparisons between this compound and similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (4-methylpiperidin-4-yl)carbamateC12H23N2O2Lacks hydroxymethyl group; simpler structure
Tert-butyl methyl(piperidin-4-yl)carbamateC12H24N2O2Methyl instead of hydroxymethyl; different biological activity
M4 Compound (related structure)C16H26N2O3Exhibits dual inhibition of β-secretase and AChE; potential for AD treatment

The presence of the hydroxymethyl group in this compound is crucial for enhancing solubility and possibly improving binding affinity to biological targets compared to its analogs .

Q & A

Q. What are the critical synthetic steps for preparing tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate?

  • Methodological Answer : Synthesis involves three key steps: a. Hydroxymethylation : Introduce the hydroxymethyl group at the 4-position of piperidine using formaldehyde or paraformaldehyde under basic conditions (e.g., K₂CO₃ in DMF) . b. N-Methylation : React with methyl iodide or dimethyl sulfate in THF using NaH as a base to install the 1-methyl group . c. BOC Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) catalyzed by triethylamine (TEA). Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Validation : Confirm intermediate purity at each step via ¹H NMR (e.g., tert-butyl protons at δ 1.4 ppm) and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm carbamate formation (δ ~155 ppm for carbonyl) and methyl group integration (δ 2.3 ppm for N-CH₃) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification (expected m/z: 272.1864 [M+H]⁺) .
    • Note : Discrepancies in splitting patterns may arise from restricted piperidine ring rotation; use variable-temperature NMR for resolution .

Q. What safety protocols are mandated for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood; avoid inhalation of vapors .
  • Storage : Store at 2–8°C under nitrogen to prevent hydrolysis. For spills, neutralize with 5% citric acid and solidify with vermiculite .

Advanced Research Questions

Q. How to address low yields during the BOC protection step?

  • Methodological Answer :
  • Optimization Strategies :

Use anhydrous DCM with molecular sieves (3Å) to scavenge water .

Replace TEA with 4-dimethylaminopyridine (DMAP) for enhanced catalysis (yield improvement: 60% → 85%) .

Monitor reaction progress via in-situ FTIR (carbonyl peak at ~1700 cm⁻¹).

  • Troubleshooting : Low yields may indicate competing side reactions (e.g., N-methyl group oxidation); confirm reagent purity via Karl Fischer titration .

Q. How to resolve contradictory biological activity data between this compound and its deprotected analog?

  • Methodological Answer :
  • Parallel Bioassays : Test both BOC-protected and free amine forms under identical conditions (pH 7.4, 37°C). Use LC-MS to verify compound stability during assays .
  • Cellular Uptake Analysis : Tag compounds with fluorescein isothiocyanate (FITC) and quantify uptake via flow cytometry. Contradictions often arise from differential permeability .

Q. What computational methods validate the stereochemical configuration of the 1-methylpiperidin-4-yl moiety?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G* and compare experimental vs. predicted NMR shifts (J values ±5°) .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) for absolute configuration confirmation .

Q. How to optimize reaction yield when introducing the hydroxymethyl group?

  • Methodological Answer :
  • Reagent Selection : Use paraformaldehyde instead of gaseous formaldehyde for controlled reactivity.
  • Solvent System : DMF with K₂CO₃ at 60°C for 12 hours achieves >90% conversion .
  • Workup : Extract with ethyl acetate and wash with brine to remove unreacted formaldehyde .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data between synthetic batches?

  • Methodological Answer :
  • Variable Solvent Analysis : Acquire ¹H NMR in CDCl₃ and DMSO-d6. Signal splitting in CDCl₃ suggests conformational flexibility, while DMSO-d6 may stabilize specific rotamers .
  • 2D NMR : Perform NOESY to confirm spatial proximity between the N-methyl and hydroxymethyl groups .

Q. Why do different studies report varying stability profiles for this compound?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Lyophilized batches in amber vials show <2% degradation vs. 15% in non-controlled environments .
  • Degradation Pathways : Hydrolysis of the carbamate group is pH-dependent; stabilize with citrate buffer (pH 5.0) during biological assays .

Methodological Tables

Parameter Optimal Condition Reference
BOC Protection CatalystDMAP (0.1 equiv) in DCM
N-Methylation BaseNaH (2.5 equiv) in THF
HPLC Purity Threshold>95% (C18, 220 nm)
Long-Term Storage-20°C under argon
Stability (pH 7.4, 37°C)48 hours (confirmed via LC-MS)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate
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Reactant of Route 2
tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate

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